2-Chloro-4-(piperidin-1-yl)quinazoline
Overview
Description
2-Chloro-4-(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a chlorine atom at the second position and a piperidinyl group at the fourth position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which include 2-chloro-4-(piperidin-1-yl)quinazoline, have shown broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
It is suggested that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This suggests that the compound may interfere with the quorum sensing system, which regulates biofilm formation.
Result of Action
This compound and other quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Additionally, these compounds have been found to impede the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with various proteins and biomolecules, altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding prevents the phosphorylation of target proteins, thereby disrupting the signaling cascades essential for cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its overall efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit signaling enzymes. These localization patterns can significantly impact the compound’s efficacy and specificity in targeting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The quinazoline ring can be subjected to oxidation or reduction under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can modify the functional groups on the quinazoline ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-Chloro-4-(morpholin-4-yl)quinazoline
- 2-Chloro-4-(pyrrolidin-1-yl)quinazoline
- 2-Chloro-4-(azepan-1-yl)quinazoline
Uniqueness: 2-Chloro-4-(piperidin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity towards biological targets .
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBALDJMASMRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365449 | |
Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-45-0 | |
Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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